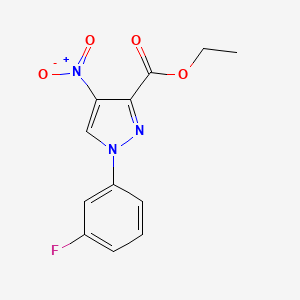

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H10FN3O4 |

|---|---|

Molecular Weight |

279.22 g/mol |

IUPAC Name |

ethyl 1-(3-fluorophenyl)-4-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |

InChI Key |

OVIPLYBOXGBDOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted pyrazoles: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate ()

- Key Differences :

- The fluorine atom is positioned at the para site of the phenyl ring (vs. meta in the target compound).

- The 4-position of the pyrazole ring bears a hydroxy group instead of a nitro group.

- Impact: The para-fluoro substitution may alter dipole moments and crystal packing compared to the meta isomer .

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()

- Key Differences :

- The phenyl ring has a 3-fluoro-4-methoxy substitution pattern.

- The pyrazole lacks a nitro group, and the ester remains at position 3.

- Impact: The methoxy group introduces steric bulk and hydrogen-bonding capacity, which could affect biological activity or crystallization behavior.

Ethyl 4-nitro-1H-pyrazole-3-carboxylate ()

- Key Differences: No fluorophenyl substituent at the 1-position.

- Impact :

- Simplified structure reduces molecular weight (185.14 g/mol vs. ~278.23 g/mol for the target compound) and may enhance solubility.

- The absence of the fluorophenyl group diminishes opportunities for π-π stacking interactions in solid-state structures.

Electronic and Physicochemical Properties

*LogP values estimated using fragment-based methods.

- Nitro Group Influence : The nitro group in the target compound increases electron deficiency at the pyrazole ring, enhancing stability toward oxidation but reducing nucleophilic aromatic substitution rates compared to hydroxy or methoxy analogues.

Biological Activity

Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 279.22 g/mol. Its structure includes a pyrazole ring with a 3-fluorophenyl group and a nitro group at the fourth position, along with an ethyl ester at the carboxylic acid position. The presence of the fluorine atom and nitro group enhances its lipophilicity and electron-withdrawing properties, which may contribute to its biological activities.

Pharmacological Properties

Compounds containing pyrazole moieties are known for their diverse pharmacological properties, including:

- Antimicrobial Activity : this compound has shown potential antimicrobial effects, making it a candidate for further investigation in drug development.

- Anticancer Properties : Research indicates that pyrazole derivatives can exhibit anticancer activity by interacting with specific molecular targets. The compound's mechanism may involve inhibiting enzymes or receptors related to cancer progression .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity through modulation of inflammatory pathways .

The mechanism of action for this compound involves its interaction with various biological targets. Studies indicate that it may inhibit or modulate enzyme activities critical to disease processes. For instance, it could affect cyclooxygenase (COX) pathways, which are pivotal in inflammation and pain management .

Anticancer Activity

A study exploring the anticancer potential of pyrazole derivatives found that this compound showed promising results against several cancer cell lines. The compound's IC50 values were comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Anti-inflammatory Studies

In another study focused on anti-inflammatory activity, compounds similar to this compound exhibited significant inhibition of COX enzymes. The anti-inflammatory activity was assessed using various assays, revealing that modifications to the pyrazole structure could enhance efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate | Different fluorine positioning | |

| Ethyl 1-(4-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate | Para-substituted phenyl group | |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Amino substitution instead of nitro |

The table highlights how variations in substituent positioning can influence biological activity, underscoring the importance of structural modifications in drug design.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives in an alcoholic medium under reflux (e.g., 6–12 hours). Post-reaction purification via filtration and recrystallization ensures high yields. Modifications to substituents (e.g., fluorophenyl or nitro groups) require tailored precursors and optimized reaction conditions .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol/Methanol |

| Temperature: 60–80°C (reflux) |

| Time: 6–12 hours |

| Purification: Recrystallization (ethanol/water) |

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR Spectroscopy : To confirm substituent positions (e.g., fluorophenyl, nitro groups) via chemical shifts (δ 7.0–8.5 ppm for aromatic protons; δ 4.3–4.5 ppm for ethyl ester) .

- X-ray Crystallography : Reveals intermolecular interactions (e.g., hydrogen bonding) stabilizing the crystal lattice .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 295.2 for [M+H]⁺) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies on analogous pyrazole derivatives suggest antimicrobial and kinase-inhibitory potential. Bioactivity is influenced by substituent electronegativity (e.g., nitro groups enhance electrophilicity) and steric effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attack. Molecular docking studies assess binding affinities to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) optimization .

| Computational Parameters |

|---|

| Software: Gaussian, AutoDock |

| Basis Set: B3LYP/6-31G(d,p) |

| Docking Score: ≤ -8.0 kcal/mol (indicative of strong binding) |

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Strategies include:

Q. How does the fluorophenyl substituent influence reaction kinetics in nucleophilic substitutions?

The electron-withdrawing fluorine atom meta to the pyrazole ring enhances electrophilicity at the 4-nitro position. Kinetic studies (e.g., UV-Vis monitoring) show accelerated SNAr reactions in polar aprotic solvents (e.g., DMF) at 50–70°C .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general pyrazole-handling guidelines apply:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological Tables

Q. Table 1: Analytical Techniques for Structural Confirmation

Q. Table 2: Key Synthetic Modifications

| Substituent | Precursor | Yield (%) |

|---|---|---|

| 3-Fluorophenyl | 3-fluorophenylhydrazine | 65–75 |

| 4-Nitro | Nitration post-cyclization | 50–60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.